1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole
Overview
Description
1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole is a chemical compound known for its unique structure and versatile applications in various fields. This compound features a triazole ring substituted with an isothiocyanatobenzyl group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole typically involves the reaction of 4-isothiocyanatobenzyl chloride with 1H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and thiols to form thiourea and dithiocarbamate derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dichloromethane, acetonitrile, and ethanol.
Catalysts: Bases like triethylamine or pyridine.
Major Products Formed:
Thiourea Derivatives: Formed by reaction with primary amines.
Dithiocarbamate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole involves its ability to form covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with amino and thiol groups in proteins, leading to the formation of stable thiourea and dithiocarbamate linkages. This reactivity allows the compound to modify and inhibit the function of specific proteins and enzymes, making it useful in biochemical research and drug development .
Comparison with Similar Compounds
1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N’,N’-tetraacetic acid: Known for its chelating properties and use in bioconjugation.
2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid: Used in radiolabeling and imaging applications.
Uniqueness: 1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole stands out due to its specific reactivity with nucleophiles and its versatile applications across various scientific disciplines. Its ability to form stable covalent bonds with biomolecules makes it particularly valuable in biochemical and medicinal research .
Properties
IUPAC Name |
1-[(4-isothiocyanatophenyl)methyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c15-8-12-10-3-1-9(2-4-10)5-14-7-11-6-13-14/h1-4,6-7H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLIBSFJKAJHKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220536 | |
Record name | 1-[(4-Isothiocyanatophenyl)methyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-48-3 | |
Record name | 1-[(4-Isothiocyanatophenyl)methyl]-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887405-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Isothiocyanatophenyl)methyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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